REACTION_CXSMILES
|
[N:1]([C:4]1[CH:19]=[CH:18][C:7]([CH2:8]P(=C(C[N+](C)(C)C)O)=O)=[CH:6][CH:5]=1)=[N+:2]=[N-:3].NC1C=CC(C[OH:26])=CC=1.Cl.[N+]([O-])([O-])=O.[Na+].[N-]=[N+]=[N-].[Na+]>>[N:1]([C:4]1[CH:19]=[CH:18][C:7]([CH2:8][OH:26])=[CH:6][CH:5]=1)=[N+:2]=[N-:3] |f:3.4,5.6|
|
Name
|
4-azidobenzylphosphorylcholine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1=CC=C(CP(=O)=C(O)C[N+](C)(C)C)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(CO)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C1=CC=C(CO)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |